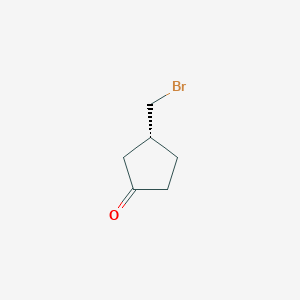
(R)-3-(Bromomethyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Bromomethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It features a bromomethyl group attached to the third carbon of the cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Bromomethyl)cyclopentan-1-one can be achieved through several methods:
Bromination of Cyclopentanone: One common method involves the bromination of cyclopentanone using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Chiral Synthesis: To obtain the ®-enantiomer, chiral synthesis techniques such as asymmetric catalysis or the use of chiral auxiliaries can be employed.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Bromomethyl)cyclopentan-1-one may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be used to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Bromomethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentanones with various functional groups.
Reduction: Cyclopentanol derivatives.
Oxidation: Cyclopentanone carboxylic acids.
Wissenschaftliche Forschungsanwendungen
®-3-(Bromomethyl)cyclopentan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-3-(Bromomethyl)cyclopentan-1-one depends on its specific application:
As a Synthetic Intermediate: It acts as a building block in various chemical reactions, facilitating the formation of more complex structures.
In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Bromomethyl)cyclopentan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-(Chloromethyl)cyclopentan-1-one: A similar compound with a chlorine atom instead of a bromine atom.
3-(Hydroxymethyl)cyclopentan-1-one: A related compound with a hydroxyl group instead of a bromomethyl group.
Eigenschaften
IUPAC Name |
(3R)-3-(bromomethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZKWGYJBUAKF-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














